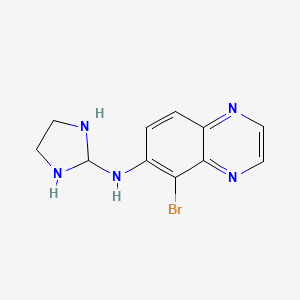![molecular formula C18H17NO3 B11837611 4H-1-Benzopyran-4-one, 8-[(dimethylamino)methyl]-7-hydroxy-2-phenyl- CAS No. 27500-39-6](/img/structure/B11837611.png)
4H-1-Benzopyran-4-one, 8-[(dimethylamino)methyl]-7-hydroxy-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((Dimethylamino)methyl)-7-hydroxy-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a dimethylamino group attached to the methyl group at the 8th position, a hydroxy group at the 7th position, and a phenyl group at the 2nd position of the chromen-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((Dimethylamino)methyl)-7-hydroxy-2-phenyl-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the Pechmann condensation reaction, where phenols react with β-keto esters in the presence of an acid catalyst. For this compound, the reaction typically involves the condensation of 7-hydroxy-4-methylcoumarin with dimethylamine and formaldehyde under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Pechmann condensation reaction, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can also improve the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
8-((Dimethylamino)methyl)-7-hydroxy-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of 7-oxo-8-((dimethylamino)methyl)-2-phenyl-4H-chromen-4-one.
Reduction: Formation of 8-((dimethylamino)methyl)-7-hydroxy-2-phenyl-4H-dihydrochromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromophoric properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 8-((Dimethylamino)methyl)-7-hydroxy-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxy and dimethylamino groups play crucial roles in its binding to specific enzymes or receptors. For instance, the compound may inhibit certain enzymes by forming hydrogen bonds and hydrophobic interactions with the active site residues, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-2-phenyl-4H-chromen-4-one: Lacks the dimethylamino group, resulting in different chemical reactivity and biological activity.
8-Methyl-7-hydroxy-2-phenyl-4H-chromen-4-one: Lacks the dimethylamino group, affecting its solubility and interaction with biological targets.
8-((Dimethylamino)methyl)-2-phenyl-4H-chromen-4-one:
Uniqueness
8-((Dimethylamino)methyl)-7-hydroxy-2-phenyl-4H-chromen-4-one is unique due to the presence of both the hydroxy and dimethylamino groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile molecule for scientific research and industrial applications .
Properties
CAS No. |
27500-39-6 |
|---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
8-[(dimethylamino)methyl]-7-hydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C18H17NO3/c1-19(2)11-14-15(20)9-8-13-16(21)10-17(22-18(13)14)12-6-4-3-5-7-12/h3-10,20H,11H2,1-2H3 |
InChI Key |
CTTNILKNJDAMIA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=CC2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-([1,1'-Biphenyl]-2-yl)-4H-1-benzopyran-4-one](/img/structure/B11837571.png)
![Propyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate](/img/structure/B11837574.png)



![ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate](/img/structure/B11837590.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[B]thiophene-3-carbaldehyde](/img/structure/B11837593.png)
![6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine](/img/structure/B11837597.png)
![N'-(Acetyloxy)[(5-chloroquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11837601.png)

